molecular formula C9H9N3O5 B13927380 N,N'-((5-hydroxy-2-nitrophenyl)methylene)diformamide CAS No. 135361-38-5

N,N'-((5-hydroxy-2-nitrophenyl)methylene)diformamide

Katalognummer: B13927380
CAS-Nummer: 135361-38-5
Molekulargewicht: 239.18 g/mol
InChI-Schlüssel: ZTGPBRKOMPPNHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide is a chemical compound characterized by the presence of a hydroxy group, a nitro group, and a methylene bridge connecting two formamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide typically involves the reaction of 5-hydroxy-2-nitrobenzaldehyde with formamide under specific conditions. One common method includes the use of ethanol and water as solvents, with iron powder and a catalytic amount of concentrated hydrochloric acid to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-hydroxy-5-nitrophenyl)acetamide
  • N-(2-hydroxy-5-nitrosophenyl)acetamide
  • N-(2-hydroxy-3-nitrophenyl)acetamide

Uniqueness

N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide is unique due to its specific combination of functional groups and the methylene bridge connecting two formamide groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

135361-38-5

Molekularformel

C9H9N3O5

Molekulargewicht

239.18 g/mol

IUPAC-Name

N-[formamido-(5-hydroxy-2-nitrophenyl)methyl]formamide

InChI

InChI=1S/C9H9N3O5/c13-4-10-9(11-5-14)7-3-6(15)1-2-8(7)12(16)17/h1-5,9,15H,(H,10,13)(H,11,14)

InChI-Schlüssel

ZTGPBRKOMPPNHZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)C(NC=O)NC=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.